molecular formula C10H20N2O B4792035 N-(1-methylpiperidin-4-yl)butyramide

N-(1-methylpiperidin-4-yl)butyramide

Cat. No.: B4792035
M. Wt: 184.28 g/mol
InChI Key: CKEBCXOOFCUUNV-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)butyramide is a chemical compound that belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Preparation Methods

The synthesis of N-(1-methylpiperidin-4-yl)butyramide can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpiperidine with butyric anhydride under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst like sodium acetate trihydrate. The mixture is refluxed to yield the desired product .

Industrial production methods may involve the use of bulk manufacturing processes, where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The product is then purified through techniques such as crystallization or distillation .

Chemical Reactions Analysis

N-(1-methylpiperidin-4-yl)butyramide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-methylpiperidin-4-yl)butyramide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methylpiperidin-4-yl)butyramide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission. By inhibiting this enzyme, the compound can modulate the levels of neurotransmitters in the brain, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .

Comparison with Similar Compounds

N-(1-methylpiperidin-4-yl)butyramide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-4-10(13)11-9-5-7-12(2)8-6-9/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEBCXOOFCUUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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